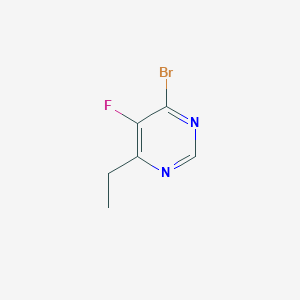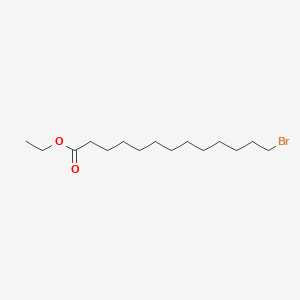![molecular formula C7H4F3N3O B13322680 7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B13322680.png)
7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazolo[1,5-A]pyrimidine core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the trifluoromethyl group. This reaction is often carried out in acetic acid, leading to the formation of the desired compound . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-A]pyrimidine core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Due to its biological activity, it is being explored for therapeutic applications, including the development of new medications.
Industry: The compound’s unique properties make it useful in the development of materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-Difluoromethylpyrazolo[1,5-A]pyrimidine: Similar in structure but with a difluoromethyl group instead of a trifluoromethyl group.
7-Difluoromethylpyrazolo[1,5-A]pyrimidine: Another closely related compound with a difluoromethyl group at the 7-position.
Uniqueness: 7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one stands out due to the presence of the trifluoromethyl group, which imparts higher metabolic stability, lipophilicity, and binding affinity compared to its difluoromethyl counterparts. These properties make it a more potent and versatile compound for various applications .
Properties
Molecular Formula |
C7H4F3N3O |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
7-(trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-3-6(14)12-5-1-2-11-13(4)5/h1-3H,(H,12,14) |
InChI Key |
LHRDTWXPRUYNIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2NC(=O)C=C(N2N=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


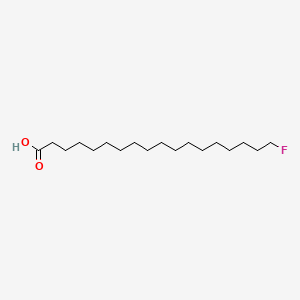
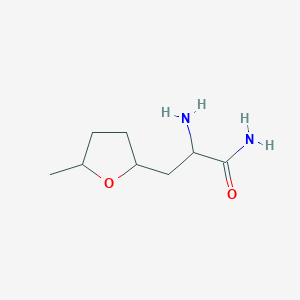
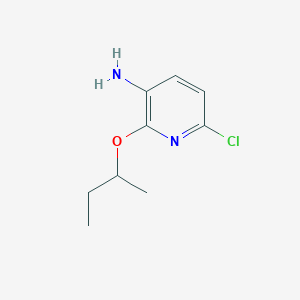
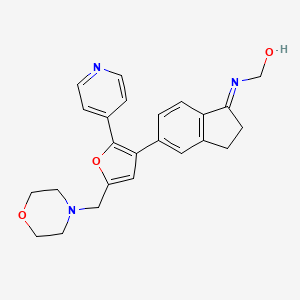

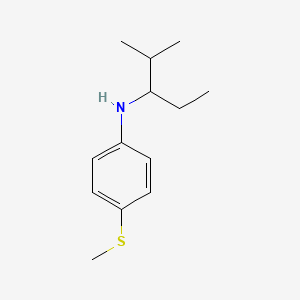
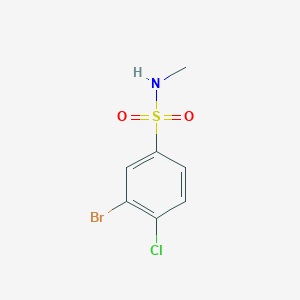
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid](/img/structure/B13322649.png)


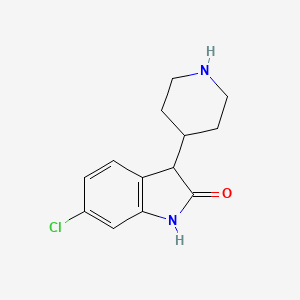
![7-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B13322663.png)
